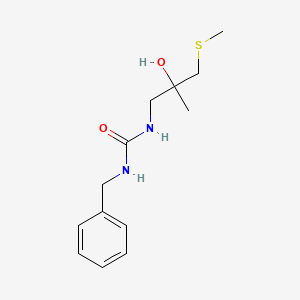

1-Benzyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea

Description

1-Benzyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea is a urea derivative featuring a benzyl group at the N1-position and a multifunctional 2-hydroxy-2-methyl-3-(methylthio)propyl substituent at the N3-position. The compound’s structure combines aromatic (benzyl), polar (hydroxy), and sulfur-containing (methylthio) moieties, which collectively influence its physicochemical and biological properties. Urea derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and material science due to their hydrogen-bonding capacity and structural versatility .

Properties

IUPAC Name |

1-benzyl-3-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-13(17,10-18-2)9-15-12(16)14-8-11-6-4-3-5-7-11/h3-7,17H,8-10H2,1-2H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPOUCQMVSPCKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NCC1=CC=CC=C1)(CSC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of benzyl isocyanate with 2-hydroxy-2-methyl-3-(methylthio)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

1-Benzyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-Benzyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery. Its derivatives may serve as candidates for the development of new therapeutic agents.

Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The hydroxy and methylthio groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between the target compound and analogs:

Key Observations:

- Thio-Urea vs. This substitution may enhance membrane permeability but reduce solubility in polar solvents .

- Ureidoamide Linkage: The ketoprofen derivative’s ureidoamide group introduces an amide bond, which is more hydrolytically stable than urea. This could improve metabolic stability in biological systems .

- Methylthio vs. Aromatic Substituents: The target compound’s methylthio group contributes to moderate lipophilicity, balancing the polar hydroxy group.

Physicochemical Properties (Inferred from Substituent Effects)

| Property | Target Compound | 1-Benzoyl-3,3-bis(2-methylpropyl)thio-urea | Ketoprofen-Derived Ureidoamide |

|---|---|---|---|

| Solubility | Moderate (hydroxy counteracts methylthio) | Low (thio-urea, bulky substituents) | Low (aromatic, ureidoamide) |

| Lipophilicity (LogP) | Moderate (~2–3) | High (>3) | Moderate (~2.5) |

| Hydrogen Bonding | Strong (urea + hydroxy) | Weak (thio-urea) | Moderate (amide + urea) |

Discussion:

- The hydroxy group in the target compound enhances solubility in polar solvents (e.g., water, ethanol), whereas the methylthio group increases affinity for lipid membranes.

- Thio-urea derivatives (e.g., ) exhibit reduced hydrogen-bonding capacity, which may limit interactions with biological targets like enzymes but improve passive diffusion across membranes.

Biological Activity

1-Benzyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a benzyl group, a hydroxy group, and a methylthio group, which contribute to its unique chemical reactivity and biological properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity significantly.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl isocyanate with 2-hydroxy-2-methyl-3-(methylthio)propylamine. This reaction is often carried out in organic solvents like dichloromethane at low temperatures (0-5°C) to ensure stability and yield. The synthesis process can be optimized for industrial production using automated reactors to enhance efficiency.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Properties:

Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of antimicrobial agents.

2. Anticancer Potential:

The compound has been evaluated for its anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, it has shown significant inhibitory effects on cell proliferation in various cancer models .

3. Cytotoxicity:

Studies have reported varying degrees of cytotoxicity against different cell lines, indicating that the compound's effectiveness may depend on the specific cellular context and concentration used .

4. Protective Effects Against Oxidative Stress:

this compound has been shown to exhibit protective effects against oxidative stress in renal tissues. It significantly reduces serum creatinine and urea levels compared to control groups in renal ischemia/reperfusion injury models .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The hydroxy and methylthio groups are crucial for these interactions, influencing binding affinity and specificity to enzymes or receptors involved in apoptosis and oxidative stress response pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| 1-Benzyl-3-(2-hydroxy-2-methylpropyl)urea | Lacks the methylthio group; different chemical properties may affect biological activity. |

| 1-Benzyl-3-(2-hydroxy-2-methyl-3-(ethylthio)propyl)urea | Contains an ethylthio group instead of methylthio; alters reactivity and interactions. |

| 1-Benzyl-3-(2-hydroxy-2-methyl-3-(methylsulfonyl)propyl)urea | Methylthio group oxidized to sulfonyl; significantly changes properties and potentially reduces biological activity. |

This table illustrates how modifications to the functional groups can lead to variations in the compound's reactivity and biological effectiveness.

Case Studies

Several case studies have explored the pharmacological potential of similar compounds:

-

Renal Protection Study:

A study examined the protective effects of related urea derivatives on renal tissues subjected to ischemia/reperfusion injury. The results indicated that certain derivatives exhibited significant reductions in markers of renal damage (creatinine and urea levels), suggesting potential therapeutic applications for kidney protection . -

Caspase Activity Assays:

Investigations into caspase activity revealed that certain compounds similar to this compound showed selective inhibition of caspases involved in apoptosis, indicating their potential as anti-cancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.